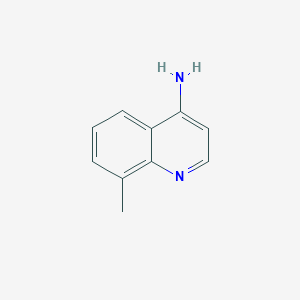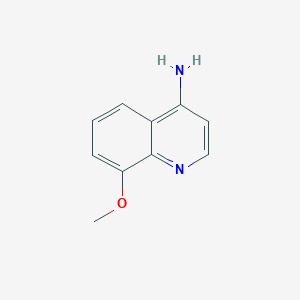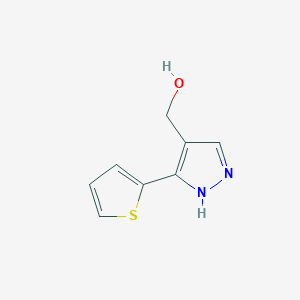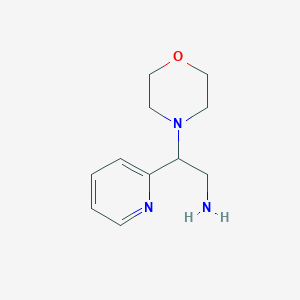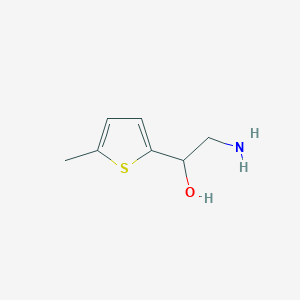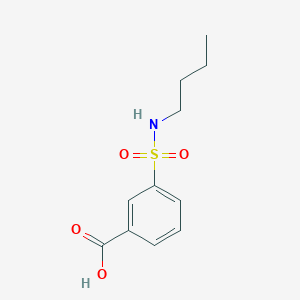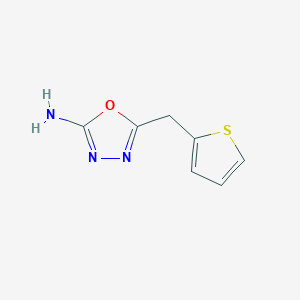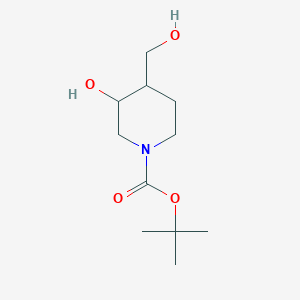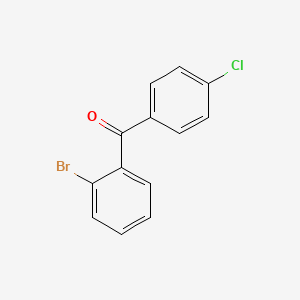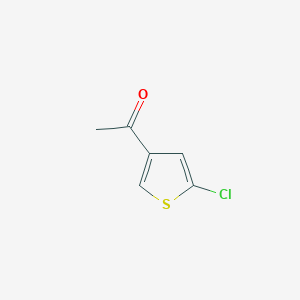
3-Acetyl-5-chlorothiophene
Übersicht
Beschreibung
The compound 3-Acetyl-5-chlorothiophene has not been directly studied in the provided papers. However, related thiophene derivatives have been synthesized and characterized, which can provide insights into the chemical behavior and properties that might be expected for this compound. For instance, a novel thiophene-containing compound with cytotoxic properties was synthesized and characterized using various spectroscopic methods and X-ray crystallography . Another study involved the acetylation of a thiophene derivative, which resulted in the synthesis of various substituted thiophenes . Additionally, a triazole-thione derivative was synthesized, and its crystal structure was determined, highlighting the versatility of thiophene derivatives in forming stable crystal structures with potential for intermolecular interactions .
Synthesis Analysis
The synthesis of thiophene derivatives typically involves multi-step reactions with careful selection of reagents and conditions. For example, the synthesis of a thiophene-containing compound described in one study involved the reaction of malononitrile with carbon disulfide in the presence of potassium carbonate, followed by a reaction with chloroacetone and cyclization . In another study, acetylation was performed using acetyl chloride with tin(IV) chloride or acetic anhydride with phosphoric acid to yield acetylated thiophene derivatives . These methods demonstrate the reactivity of thiophene compounds and the potential approaches that could be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often stabilized by intramolecular interactions, as seen in the crystal structure determination of a thiophene compound, which revealed an intramolecular hydrogen bond forming a six-membered ring motif . The geometry of these molecules can be optimized using computational methods such as density functional theory (DFT), which provides a good agreement with experimental data . The dihedral angles and intermolecular interactions, such as hydrogen bonds and C–H···π interactions, play a significant role in the stability of the crystal structure .
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, including acetylation and cyclization, as demonstrated in the provided studies . The reactivity of these compounds is influenced by the substituents on the thiophene ring, which can affect the electron density and steric hindrance, thereby influencing the course of the reaction. The presence of functional groups such as acetyl or chloro can also provide reactive sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups such as cyano or acetyl can affect the electron distribution within the molecule, influencing properties like dipole moment and reactivity . The crystallographic analysis provides information on the density and molecular volume, which are important for understanding the solid-state properties of these compounds . Spectroscopic methods such as FT-IR, NMR, and mass spectrometry are essential for characterizing the functional groups and confirming the identity of the synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Spectroscopy
The structure and vibrational characteristics of 2-acetyl-5-chlorothiophene (ACT) have been studied using FT-IR, Raman, and X-ray diffraction techniques. These studies provide insights into the molecular structure and vibrational frequencies of ACT, contributing to a better understanding of its physical and chemical properties (Kumar et al., 2014).
Catalysis and Synthesis
ACT has been used in palladium-catalyzed direct arylation processes. This method facilitates the synthesis of polyfunctionalized arylated thiophenes in a single step, showcasing ACT's role in creating complex organic compounds (Beydoun & Doucet, 2011).
Polymer Science
Research on the electrochemical polymerization of chlorothiophenes, such as 3-chlorothiophene, provides insights into the development of poly(3-chlorothiophene) films with potential applications in electronics and materials science (Xu et al., 2003).
Medicinal Chemistry
In medicinal chemistry, 3-acetyl-2,5-dimethylthiophene derivatives have been explored for their antimicrobial properties. The synthesis and biological evaluation of these derivatives, including their interactions with palladium and platinum complexes, demonstrate the potential medicinal applications of ACT-related compounds (Sharma et al., 2010).
Antioxidant Research
Heterocyclic chalcone analogues synthesized from ACT have been investigated for their antioxidant potential. This research indicates the influence of molecular structure on the antioxidant capabilities of such compounds (Kumar et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHPSPVYDLDWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574110 | |
| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58119-67-8 | |
| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-acetyl-5-chlorothiophene used in the synthesis of bis-chalcones, and what makes these bis-chalcones potentially interesting for anticancer research?
A: this compound serves as a crucial starting material in the synthesis of bis-chalcones. [] The process involves a Claisen-Schmidt condensation reaction where this compound reacts with terephthalaldehyde, resulting in the formation of a bis-chalcone structure. [] These bis-chalcones are of significant interest in anticancer research due to their potential to interact with specific cancer-related targets. The research paper highlights that a synthesized bis-chalcone (compound 6) exhibited promising anticancer activity against MCF-7 breast cancer cells, even exceeding the potency of the commonly used drug tamoxifen. [] This finding underscores the potential of this compound-derived bis-chalcones as valuable leads for developing novel anticancer therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



